molecular formula C9H7BrN2O B2824784 6-bromo-1H-indole-2-carboxamide CAS No. 893731-58-3

6-bromo-1H-indole-2-carboxamide

Cat. No. B2824784
CAS RN: 893731-58-3
M. Wt: 239.072
InChI Key: JSCKWINVIDGYFR-UHFFFAOYSA-N
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Description

6-Bromo-1H-indole-2-carboxamide is an indole derivative . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years .


Synthesis Analysis

The synthesis of indole-2-carboxamides has been studied extensively. For instance, 6-Bromoindole undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products . There are also studies on the design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1H-indole-2-carboxamide is similar to other indole derivatives. The indole skeleton has a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

Indole derivatives, including 6-Bromo-1H-indole-2-carboxamide, have unique inhibitory properties due to the presence of a carboxamide moiety at positions 2 and 3 . This moiety causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1H-indole-2-carboxamide are similar to other indole derivatives. For instance, it is recommended to store it in a dark place, sealed in dry, room temperature conditions .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . These compounds showed inhibitory activity against influenza A .

Anti-inflammatory and Analgesic Activities

Some indole derivatives have demonstrated anti-inflammatory and analgesic activities . For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with ulcerogenic index compared with indomethacin and celecoxib .

Anticancer Activity

Indole derivatives have been studied for their potential anticancer properties . The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new anticancer derivatives .

Antioxidant Activity

Indole derivatives also possess antioxidant activities . This property makes them potentially useful in combating oxidative stress-related diseases .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs .

Antidiabetic Activity

Indole derivatives have been studied for their antidiabetic activities . This suggests potential applications in the treatment of diabetes .

Safety and Hazards

6-Bromo-1H-indole-2-carboxamide is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, do not breathe vapors or spray mist, do not ingest, and wash hands before breaks and immediately after handling the product .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

6-bromo-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCKWINVIDGYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1H-indole-2-carboxamide

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